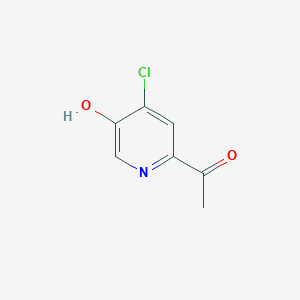
1-(4-Chloro-5-hydroxypyridin-2-YL)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-5-hydroxypyridin-2-YL)ethan-1-one is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 4th position and a hydroxyl group at the 5th position on the pyridine ring, with an ethanone group attached to the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-5-hydroxypyridin-2-YL)ethan-1-one can be achieved through several synthetic routes. One common method involves the chlorination of 5-hydroxypyridine-2-carbaldehyde followed by a Friedel-Crafts acylation reaction to introduce the ethanone group. The reaction conditions typically involve the use of a chlorinating agent such as thionyl chloride or phosphorus oxychloride, followed by the use of an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-5-hydroxypyridin-2-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxypyridine derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 4-chloro-5-pyridinecarboxylic acid.
Reduction: Formation of 5-hydroxypyridin-2-ylmethanol.
Substitution: Formation of 4-amino-5-hydroxypyridin-2-YL)ethan-1-one or 4-thio-5-hydroxypyridin-2-YL)ethan-1-one.
Scientific Research Applications
1-(4-Chloro-5-hydroxypyridin-2-YL)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-5-hydroxypyridin-2-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. The chloro and hydroxyl groups on the pyridine ring can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of biological processes. The ethanone group can also undergo nucleophilic attack, forming covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Hydroxypyridin-4-yl)ethanone
- 1-(4-Methylpyridin-2-yl)ethanone
- 1-(3-Methoxypyridin-2-yl)ethanone
- 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone
Uniqueness
1-(4-Chloro-5-hydroxypyridin-2-YL)ethan-1-one is unique due to the presence of both chloro and hydroxyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C7H6ClNO2 |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
1-(4-chloro-5-hydroxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)6-2-5(8)7(11)3-9-6/h2-3,11H,1H3 |
InChI Key |
XQGRVVDACMPAHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(C(=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















